PSEM 89S TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,5-dimethoxybenzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3.C2HF3O2/c1-20-12-3-4-15(21-2)13(9-12)16(19)17-14-10-18-7-5-11(14)6-8-18;3-2(4,5)1(6)7/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H,6,7)/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKCNNXBIUCCJJ-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2CN3CCC2CC3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)N[C@@H]2CN3CCC2CC3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PSEM 89S TFA: A Technical Guide to a Chemogenetic Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 89S TFA is a synthetic, brain-penetrant small molecule that functions as a selective agonist for specifically engineered ligand-gated ion channels. It is a key component of a powerful chemogenetic system designed for the remote control of neuronal activity in living organisms. This system, based on Pharmacologically Selective Actuator Modules (PSAMs) and their corresponding Pharmacologically Selective Effector Molecules (PSEMs), allows for precise manipulation of cellular signaling with high specificity, leaving endogenous pathways unaltered. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying principles.

Mechanism of Action: The PSAM/PSEM System

The central principle of the this compound mechanism lies in the re-engineering of a ligand-binding domain to respond to a synthetic ligand that does not bind to naturally occurring receptors. This compound is a "Pharmacologically Selective Effector Molecule" (PSEM) that acts as an agonist on a "Pharmacologically Selective Actuator Module" (PSAM).

The PSAM is a chimeric protein constructed from two key domains:

-

A Modified Ligand-Binding Domain (LBD): This is derived from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Crucially, the LBD is mutated to eliminate its affinity for the endogenous ligand, acetylcholine, and to create a new binding pocket for a specific PSEM. This compound is orthogonally selective for PSAMs containing the L141F mutation in the α7 nAChR LBD. A commonly used construct is PSAML141F,Y115F.[1]

-

An Ion Pore Domain (IPD): This domain is taken from a different ligand-gated ion channel and determines the functional consequence of this compound binding. The choice of the IPD dictates whether the engineered channel will be excitatory or inhibitory.

The functional outcome of this compound administration is therefore dependent on the specific PSAM construct expressed in the target cells:

-

Neuronal Activation: When the PSAM is fused to a cation-selective ion pore, such as that from the serotonin (B10506) type 3 (5-HT3) receptor, the binding of this compound opens the channel to an influx of positive ions (e.g., Na+, K+), leading to membrane depolarization and neuronal activation.[1]

-

Neuronal Inhibition: Conversely, if the PSAM is linked to an anion-selective ion pore, such as that from the glycine (B1666218) receptor (GlyR), this compound binding facilitates an influx of negative ions (Cl-), resulting in hyperpolarization of the cell membrane and silencing of neuronal activity.[1]

This compound exhibits high selectivity for its engineered PSAM receptor and does not significantly interact with a broad panel of endogenous mammalian receptors and transporters, ensuring a targeted and specific effect.[2] Furthermore, its ability to cross the blood-brain barrier allows for non-invasive administration in in vivo studies.[2][3]

Quantitative Data

The following table summarizes the potency of this compound on two distinct PSAM constructs.

| Chimeric Ion Channel | Ligand | EC50 (µM) | Functional Effect | Reference |

| PSAML141F-GlyR | This compound | 3.4 | Neuronal Inhibition | [4] |

| PSAML141F,Y115F-5-HT3 | This compound | 2.2 | Neuronal Activation | [4] |

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound

References

PSEM 89S TFA: A Technical Guide to a Selective Chemogenetic Agonist for PSAM Channels

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of PSEM 89S TFA, a selective agonist for the Pharmacologically Selective Actuator Module (PSAM) family of engineered ion channels. It details the underlying technology, mechanism of action, quantitative data, and experimental protocols for its application in neuroscience research.

Introduction to the PSAM/PSEM System

Chemogenetics offers a powerful approach for controlling the activity of specific cell populations with temporal and spatial precision. The PSAM/PSEM (Pharmacologically Selective Actuator Module/Pharmacologically Selective Effector Molecule) system provides a more direct method for manipulating neuronal activity compared to G protein-coupled receptor (GPCR)-based systems like DREADDs.[1][2] PSAMs are chimeric ligand-gated ion channels (LGICs) engineered to be unresponsive to endogenous ligands but activated by specific, otherwise inert, small molecules called PSEMs.[1][3]

This technology is founded on modifying the ligand-binding domain (LBD) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and fusing it to the ion pore domain (IPD) of another channel, such as the cation-selective 5-HT3 receptor or the anion-selective glycine (B1666218) receptor (GlyR).[1][2][4] This modular design allows for the creation of tools that can either activate or inhibit neuronal activity upon PSEM application.[5]

PSEM 89S is a brain-penetrant PSEM designed to selectively activate PSAMs containing an L141F mutation in the α7 nAChR LBD.[3][6] The trifluoroacetic acid (TFA) salt form is a common formulation for synthetic peptides and small molecules to ensure stability and solubility.[7]

Mechanism of Action

PSEM 89S exerts its effects by binding to the engineered LBD of a PSAM, causing the associated ion pore to open. The physiological consequence—neuronal activation or silencing—is determined by the type of IPD fused to the PSAM.

-

Neuronal Activation (PSAML141F,Y115F-5-HT3): When PSEM 89S binds to a PSAM linked to a 5-HT3 IPD, it opens a cation-permeable channel. The resulting influx of positive ions (e.g., Na⁺) leads to membrane depolarization and an increase in neuronal firing rate.[3][6] The additional Y115F mutation helps reduce sensitivity to the endogenous ligand acetylcholine (ACh).[3]

-

Neuronal Silencing (PSAML141F,Y115F-GlyR): When PSEM 89S binds to a PSAM linked to a GlyR IPD, it opens a chloride (Cl⁻) permeable channel. The influx of chloride ions typically leads to hyperpolarization or a "shunting" effect that clamps the membrane potential near the chloride reversal potential. This increases the current required to fire an action potential, effectively silencing the neuron.[3]

The selectivity of the PSEM 89S for the L141F-mutated PSAM allows for orthogonal control of different neuronal populations within the same organism when used in conjunction with other PSEM/PSAM pairs (e.g., PSEM 22S and PSAMQ79G).[3]

Signaling pathways for this compound action.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Potency of PSEM 89S on Target PSAM Channels

| PSAM Construct | EC₅₀ (μM) | Effect | Reference |

| PSAML141F,Y115F-5-HT₃ | 2.2 | Activation | |

| PSAML141F-GlyR | 3.4 | Inhibition |

Table 2: In Vitro Electrophysiological Effects of PSEM 89S

| Parameter | PSAM Construct | Concentration | Effect | Reference |

| Input Resistance (Rin) | PSAML141F,Y115F-GlyR | 10 µM | Reversible Reduction | [3] |

| Rheobase | PSAML141F,Y115F-GlyR | 10 µM | ~7-fold Reversible Increase | [3] |

| Firing Rate | PSAML141F,Y115F-5HT3 HC | 10 µM | Sustained Increase | [3] |

Table 3: In Vivo Properties and Effects of PSEM 89S

| Parameter | Dose | Species | Observation | Reference |

| Brain Penetrance | 30 mg/kg (IP) | Mouse | Good brain penetrance; cleared within 1 hour | [3][6] |

| Behavioral Effect | 30 mg/kg (IP) | Mouse | Suppressed photostimulation-evoked feeding | [3][6] |

| Neuronal Activity Marker | 30 mg/kg (IP) | Mouse | Suppressed Fos expression in activated neurons | [3][6] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the PSAM/PSEM system.

This protocol describes how to verify the inhibitory effect of PSEM 89S on neurons expressing PSAML141F,Y115F-GlyR in acute cortical slices using whole-cell patch-clamp electrophysiology.

-

Viral Vector Delivery: Stereotactically inject an AAV vector encoding a Cre-dependent PSAML141F,Y115F-GlyR construct into the desired brain region of a suitable Cre-driver mouse line. Allow 2-3 weeks for robust expression.

-

Slice Preparation: Acutely prepare brain slices (e.g., 300 µm thickness) containing the transfected region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Electrophysiology:

-

Transfer slices to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.

-

Identify transfected neurons, often co-expressing a fluorescent reporter like EGFP.

-

Establish a whole-cell patch-clamp recording.

-

Measure baseline neuronal properties, including input resistance (Rin) and rheobase (the minimum current injection required to elicit an action potential).

-

-

PSEM 89S Application:

-

Bath-apply this compound at a working concentration of 10 µM.

-

After a stable effect is observed, re-measure input resistance and rheobase. A significant decrease in Rin and increase in rheobase indicates successful neuronal inhibition.[3]

-

-

Washout: Perfuse the slice with aCSF lacking PSEM 89S to demonstrate the reversibility of the effect.

-

Control: Perform the same procedure on non-transfected neurons in the same slice or on neurons from a control animal injected with a vector expressing only a fluorescent reporter to ensure the effects are not due to the compound itself.[3]

This protocol outlines the suppression of a specific behavior (e.g., feeding) by silencing a target neuronal population (e.g., AgRP neurons) in vivo.

-

Animal Model and Viral Injection: Co-inject AAVs for Cre-dependent expression of both an activating opsin (e.g., ChR2) and PSAML141F,Y115F-GlyR into the arcuate nucleus of Agrp-Cre mice. Implant a fiber optic cannula above the injection site.[3]

-

Behavioral Paradigm:

-

After a recovery period, place the mouse in a behavioral chamber with access to food.

-

Establish a baseline of food intake induced by photostimulation of AgRP neurons via the optic fiber.

-

-

PSEM 89S Administration: On the test day, administer this compound via intraperitoneal (IP) injection (e.g., 30 mg/kg) prior to the photostimulation session.[3][6]

-

Data Collection: Measure the amount of food consumed during the photostimulation period. A significant reduction in feeding compared to baseline or saline-injected control sessions demonstrates effective chemogenetic silencing.[3]

-

Histological Verification: After the experiment, perfuse the animal and prepare brain sections. Use immunohistochemistry to verify the correct targeting and expression of the viral constructs. Analyze Fos expression as a cellular marker of activity to confirm that PSEM 89S suppressed photostimulation-induced neuronal activation.[3][6]

Workflow for an in vivo chemogenetic silencing experiment.

Orthogonal Control

A key advantage of the PSAM/PSEM system is the potential for independent control over multiple neuronal populations. PSEM 89S is highly selective for PSAMs with the L141F mutation and does not activate PSAMs with other selectivity-conferring mutations, such as Q79G. This orthogonality is critical for dissecting complex neural circuits.[3]

Orthogonal relationship of PSEM/PSAM pairs.

References

- 1. PSEMs | Chemogenetics | Tocris Bioscience [tocris.com]

- 2. New Product: Ultra-Potent Chemical-Genetic Tools PSAM4-5HT3 and PSAM4-GlyR [ebraincase.com]

- 3. Chemical and genetic engineering of selective ligand-ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TFA - Descrizione [tiiips.com]

Discovery and development of PSEM 89S TFA

An in-depth guide to the discovery and development of PSEM 89S TFA, a novel tool for selective neuronal silencing.

Introduction to this compound

This compound is a synthetic chemical compound, a trifluoroacetate (B77799) salt of a Pharmacologically Selective Effector Molecule (PSEM). It was developed as a key component of a chemogenetic system designed for the precise control of neuronal activity. This system relies on a "designer drug" (PSEM 89S) that specifically activates a "designer receptor" – a modified ion channel that is not responsive to endogenous ligands. This technology allows researchers to reversibly silence specific populations of neurons in vitro and in vivo, providing a powerful tool for dissecting the function of neural circuits.

The development of this compound was part of a broader effort in chemical and genetic engineering to create a toolbox of ligand-gated ion channels with tailored pharmacological selectivity.[1] This innovative approach enables the construction of various cell type-selective tools to manipulate neuronal conductances, thereby activating or silencing neurons with high specificity.[1]

Mechanism of Action: Selective Neuronal Silencing

The primary mechanism of action of PSEM 89S involves its high-affinity binding to and activation of an engineered glycine (B1666218) receptor (GlyR), specifically the PSAML141F,Y115F-GlyR mutant. This engineered receptor, a Pharmacologically Selective Actuator Module (PSAM), is unresponsive to the endogenous neurotransmitter acetylcholine.

Upon binding of PSEM 89S, the modified GlyR channel opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane and significantly reduces the neuron's input resistance. The reduction in input resistance acts as a shunt, making it much more difficult for the neuron to reach the threshold required to fire an action potential.[1] This effectively silences the neuron's activity in a reversible manner. In experimental settings, this has been shown to result in a nearly seven-fold increase in the current required to evoke an action potential.[1]

Signaling and Experimental Workflow

The signaling pathway for PSEM 89S-mediated neuronal silencing is direct and does not involve complex second messenger cascades. The experimental workflow to validate its effect typically involves transfection of target neurons with the engineered receptor, followed by application of PSEM 89S and subsequent electrophysiological or behavioral analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and application of this compound.

| Parameter | Value | Condition | Source |

| In Vitro Efficacy | |||

| Effective Concentration | 10 μM | Reversible silencing of transfected neurons | [1] |

| No-Effect Concentration | 30 μM | On non-transfected control neurons | [1] |

| Rheobase Increase | ~7-fold | Injected current to fire an action potential | [1] |

| In Vivo Application | |||

| Dosage | 30 mg/kg - 50 mg/kg | Intraperitoneal injection in mice | [1] |

| Brain Penetrance | Good | After intraperitoneal administration | [1] |

| Effect on Behavior | Strong Suppression | Photostimulation-evoked feeding in mice | [1] |

Experimental Protocols

In Vitro Neuronal Silencing

-

Cell Culture and Transfection:

-

Primary cortical neurons are cultured using standard techniques.

-

Neurons are transfected with a vector expressing PSAML141F,Y115F-GlyR. A control group is transfected with a non-coding vector.

-

Expression is allowed to proceed for a sufficient period (e.g., 48-72 hours).

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on transfected and control neurons.

-

The baseline input resistance and rheobase (minimum current to elicit an action potential) are measured.

-

-

Application of this compound:

-

This compound is bath-applied to the cultured neurons at a concentration of 10 μM.

-

Input resistance and rheobase are measured again in the presence of the compound.

-

-

Washout and Recovery:

-

The this compound solution is washed out, and the neurons are perfused with a standard external solution.

-

Measurements are repeated to confirm the reversibility of the silencing effect.

-

In Vivo Neuronal Silencing and Behavioral Assay

-

Animal Model and Stereotactic Injection:

-

A suitable mouse line (e.g., Agrp-cre) is used for cell-type-specific expression.

-

A viral vector carrying the gene for PSAML141F,Y115F-GlyR (and often a co-expressed marker like a fluorescent protein) is injected into the target brain region (e.g., hypothalamus).

-

For behavioral experiments involving optogenetics, a vector for Channelrhodopsin-2 (ChR2) is also co-injected.

-

-

Drug Administration:

-

After a recovery period and for viral expression, mice are administered this compound via intraperitoneal injection (30-50 mg/kg). Control animals receive a saline injection.

-

-

Behavioral Testing:

-

In the case of feeding behavior, photostimulation is used to activate the ChR2-expressing neurons, and food intake is measured.

-

The experiment is conducted after this compound or saline administration to compare the effects.

-

Behavioral measurements are often repeated 24 hours later to assess recovery.

-

-

Histological Confirmation:

-

Post-mortem brain tissue analysis is performed to confirm the correct targeting of the viral vector and the expression of the engineered receptor.

-

Immunohistochemistry for markers of neuronal activation, such as Fos, can be used to quantify the extent of silencing.[1]

-

Conclusion

This compound, in conjunction with its engineered receptor PSAML141F,Y115F-GlyR, represents a significant advancement in the field of chemogenetics. This system provides researchers with a powerful and selective method for reversibly silencing neuronal activity, enabling detailed investigations into the causal role of specific neuronal populations in complex behaviors and brain functions. The good brain penetrance and in vivo efficacy of this compound make it a valuable tool for neuroscience research.

References

An In-depth Technical Guide to PSEM 89S TFA: A Chemogenetic Tool for Neuronal Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSEM 89S TFA is a synthetic, brain-penetrant small molecule that functions as a selective agonist for specifically engineered, chimeric ligand-gated ion channels (LGICs). As a trifluoroacetate (B77799) (TFA) salt, it offers favorable solubility and is a key component of a powerful chemogenetic system for the precise control of neuronal activity. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed summaries of its mechanism of action, experimental applications in neuronal silencing and behavioral modulation, and the underlying signaling pathways. This guide is intended to serve as a technical resource for researchers employing this advanced chemogenetic tool.

Chemical Structure and Physicochemical Properties

This compound is the trifluoroacetate salt of the active compound PSEM 89S. The TFA counterion is a common feature of synthetic peptides and small molecules, often resulting from purification by reverse-phase high-performance liquid chromatography (HPLC) and can influence the compound's solubility, stability, and handling.[1][2]

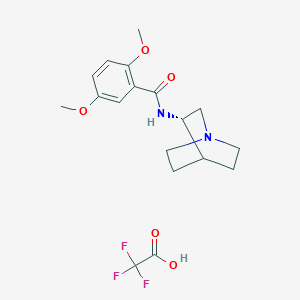

Chemical Structure:

Caption: 2D chemical structures of PSEM 89S and its trifluoroacetate counterion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1336913-03-1 | [3][4] |

| Molecular Formula | C₁₈H₂₃F₃N₂O₅ | [4] |

| Molecular Weight | 404.38 g/mol | [4][5] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Water: ≥ 100 mg/mL (247.29 mM)DMSO: 100 mg/mL (247.29 mM) | [6] |

| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [5] |

Mechanism of Action and Signaling Pathways

This compound is a pharmacologically selective effector molecule (PSEM) designed to interact with a pharmacologically selective actuator module (PSAM). The PSAM is a modified ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been engineered to be unresponsive to the endogenous ligand, acetylcholine (ACh), but highly sensitive to its cognate PSEM.

This compound selectively activates two primary chimeric ion channels:

-

PSAML141F,Y115F-5-HT3: This is an excitatory channel. The PSAM is fused to the ion pore domain of the serotonin-3 (5-HT3) receptor, a non-selective cation channel.

-

PSAML141F-GlyR: This is an inhibitory channel. The PSAM is fused to the ion pore domain of the glycine (B1666218) receptor (GlyR), a chloride-selective channel.

The trifluoroacetate (TFA) counterion, while generally not directly participating in the biological activity, can influence the compound's physicochemical properties, which may have implications for its use in biological assays.[2]

Excitatory Signaling Pathway (PSAML141F,Y115F-5-HT3)

Activation of the PSAML141F,Y115F-5-HT3 channel by PSEM 89S leads to an influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺), resulting in membrane depolarization and neuronal activation.

Caption: Excitatory signaling pathway of PSEM 89S via PSAM-5-HT3.

Inhibitory Signaling Pathway (PSAML141F-GlyR)

Binding of PSEM 89S to the PSAML141F-GlyR channel opens a chloride (Cl⁻) selective pore. The subsequent influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal silencing.

Caption: Inhibitory signaling pathway of PSEM 89S via PSAM-GlyR.

Biological Activity and Experimental Applications

This compound has been demonstrated to be a potent and selective tool for modulating neuronal activity in vitro and in vivo. It exhibits good brain penetrance following intraperitoneal administration and is rapidly cleared.[6]

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | System | Receptor | Concentration/Dose | Effect | Reference |

| Neuronal Activation | Layer 2/3 Cortical Neurons | PSAML141F,Y115F-5HT3 | 10 or 30 µM | Neuronal Activation | [6] |

| Neuronal Silencing | Layer 2/3 Cortical Neurons | PSAML141F,Y115F-GlyR | 10 µM | Reversible neuronal silencing by reducing input resistance | [6] |

| Behavioral Modulation | Mice expressing PSAML141F,Y115F-GlyR in AGRP neurons | PSAML141F,Y115F-GlyR | 30 mg/kg (i.p.) | Strong reduction in photostimulation-evoked feeding | [6] |

| Neuronal Activity Marker | Mice expressing ChR2 | N/A | 30 mg/kg (i.p.) | Almost complete suppression of Fos in ChR2-expressing neurons | [6] |

Experimental Protocol: In Vivo Neuronal Silencing and Feeding Behavior

The following provides a generalized workflow for an experiment investigating the effect of this compound on feeding behavior in mice, based on published studies.

Caption: Workflow for in vivo neuronal silencing and feeding behavior study.

Quantitative Data Summary

Table 3: Pharmacological and Pharmacokinetic Parameters of PSEM 89S

| Parameter | Value | Receptor/System | Reference |

| EC₅₀ | 2.2 µM | PSAML141F,Y115F-5-HT3 | [4] |

| EC₅₀ | 3.4 µM | PSAML141F-GlyR | [4] |

| Brain Penetrance | Good | Mice (i.p. administration) | [6] |

| Clearance | Rapidly cleared from serum and brain within 1 hour | Mice | [6] |

Conclusion

This compound is a highly effective and selective chemogenetic tool for the remote control of neuronal activity. Its ability to activate both excitatory and inhibitory engineered ion channels, coupled with its favorable pharmacokinetic properties, makes it an invaluable asset for dissecting neural circuits and their role in behavior. This guide provides the core technical information required for the successful implementation of this compound in neuroscience research. Researchers should note that as a TFA salt, careful consideration of potential pH effects and interactions in sensitive biological assays is warranted.

References

- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Chemical and genetic engineering of selective ligand-ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Interaction of PSEM 89S TFA with PSAML141F-GlyR Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemogenetic interaction between the Pharmacologically Selective Effector Molecule (PSEM) 89S TFA and the Pharmacologically Selective Actuator Module (PSAM)L141F-Glycine Receptor (GlyR). This system allows for the specific and reversible silencing of neuronal activity, offering a powerful tool for neuroscience research and potential therapeutic applications.

Introduction to the PSAM/PSEM System

The PSAM/PSEM technology is a powerful chemogenetic tool used to control the activity of specific neuronal populations. It is a binary system comprising a genetically engineered receptor, the PSAM, and a specific, otherwise inert, small molecule, the PSEM.

-

PSAM (Pharmacologically Selective Actuator Module): These are chimeric ligand-gated ion channels. The PSAML141F-GlyR is constructed by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of the inhibitory glycine (B1666218) receptor (GlyR). A key mutation, L141F, in the ligand-binding domain confers selectivity for the PSEM and reduces affinity for the endogenous ligand, acetylcholine.

-

PSEM (Pharmacologically Selective Effector Molecule): These are synthetic small molecules designed to specifically activate their cognate PSAMs. PSEM 89S TFA is a potent and selective agonist for the PSAML141F-GlyR.

Activation of the PSAML141F-GlyR by this compound leads to an influx of chloride ions into the neuron, causing hyperpolarization and subsequent inhibition of neuronal firing. This provides a robust and reversible method for silencing genetically targeted neurons.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction between this compound and PSAML141F-GlyR.

| Parameter | Value | Receptor | Assay Type | Reference |

| EC50 | 3.4 µM | PSAML141F-GlyR | Electrophysiology (HEK293 cells) | Magnus et al., 2011 |

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species | Application Route | Effect | Reference |

| Effective Dose | 30 mg/kg | Mouse | Intraperitoneal (i.p.) | Reversible silencing of AGRP neurons and suppression of feeding behavior | Magnus et al., 2011 |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Mechanism of Action

The binding of this compound to the engineered ligand-binding domain of the PSAML141F-GlyR induces a conformational change in the receptor, opening the integrated glycine receptor pore. This allows for the influx of chloride ions (Cl-) down their electrochemical gradient, leading to hyperpolarization of the neuronal membrane and functional silencing.

Caption: this compound binding to PSAML141F-GlyR leads to neuronal silencing.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and PSAML141F-GlyR.

In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies described in Magnus et al., 2011.

Objective: To determine the functional potency (EC50) of this compound on PSAML141F-GlyR expressed in a heterologous system.

Experimental Workflow:

In-Depth Technical Guide: Brain Penetrance and Pharmacokinetics of PSEM 89S TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance and pharmacokinetic properties of PSEM 89S TFA, a selective agonist for engineered ion channels. The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Quantitative Pharmacokinetic Data

This compound demonstrates rapid absorption and clearance from both serum and brain tissue following intraperitoneal administration in mice. The compound exhibits good brain penetrance, achieving significant concentrations in the central nervous system. A summary of the pharmacokinetic profile is presented below.

| Time Point (minutes) | Average Serum Concentration (µM) | Average Brain Concentration (µM) |

| 5 | 12.1 | 5.2 |

| 15 | 8.9 | 3.8 |

| 30 | 4.5 | 1.9 |

| 60 | 1.5 | 0.6 |

Data derived from in vivo studies in mice following a 30 mg/kg intraperitoneal injection.

Experimental Protocols

The pharmacokinetic data presented was obtained through a series of in vivo experiments in mice. The detailed methodology is outlined below.

Animal Studies

-

Species: Male C57BL/6J mice

-

Administration: this compound was administered via intraperitoneal (IP) injection at a dose of 30 mg/kg.

-

Sample Collection: At designated time points (5, 15, 30, and 60 minutes) post-injection, mice were euthanized. Blood was collected via cardiac puncture, and the brain was immediately harvested.

-

Sample Processing: Serum was separated from the blood by centrifugation. Brain tissue was homogenized in a suitable buffer.

-

Analysis: The concentrations of this compound in both serum and brain homogenates were quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps in the in vivo pharmacokinetic study of this compound.

In Vivo Stability and Metabolism of PSEM 89S TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of PSEM 89S TFA, a selective and brain-penetrant agonist for engineered chimeric ion channels. The information is compiled from available scientific literature and product specifications, offering a valuable resource for researchers utilizing this chemogenetic tool.

Core Concepts: In Vivo Stability and Metabolism

Understanding the in vivo stability and metabolic fate of a compound is critical for the design and interpretation of animal experiments. In vivo stability refers to the persistence of the compound in a biological system, often characterized by its pharmacokinetic profile, including absorption, distribution, and elimination. Metabolism describes the biochemical processes that modify the compound, influencing its activity, duration of action, and potential for toxicity.

In Vivo Stability of this compound

Pharmacokinetic studies in mice have demonstrated that this compound exhibits rapid absorption and clearance. Following intraperitoneal administration, the compound quickly reaches detectable levels in both serum and brain tissue, consistent with its characterization as a brain-penetrant molecule. However, it is also rapidly eliminated from these compartments.

Quantitative Pharmacokinetic Data

The following table summarizes the key findings from a pharmacokinetic analysis of this compound in C57BL/6 mice following a single intraperitoneal injection.

| Parameter | Observation | Species | Administration Route | Dosage | Source |

| Serum Kinetics | Rose rapidly and was mostly cleared within 1 hour | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | [1] |

| Brain Kinetics | Rose rapidly and was mostly cleared within 1 hour | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | [1] |

Experimental Protocols

While the detailed experimental protocols for the definitive pharmacokinetic studies of this compound are proprietary to the original research, a general methodology for such a study is provided below for reference. This protocol is based on standard practices in preclinical pharmacokinetics.

General Protocol for In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male C57BL/6 mice, 8-10 weeks of age.

-

Compound Formulation: this compound is dissolved in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve the desired concentration for injection.[1]

-

Administration: A single dose of 30 mg/kg is administered via intraperitoneal injection.

-

Sample Collection:

-

Groups of mice (n=3-4 per time point) are euthanized at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).

-

Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

The brain is rapidly excised, rinsed with cold saline, and flash-frozen in liquid nitrogen.

-

-

Sample Analysis:

-

Plasma and brain tissue samples are processed to extract the compound. This typically involves protein precipitation and/or liquid-liquid extraction.

-

The concentration of PSEM 89S in the extracts is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Concentration-time profiles for plasma and brain are generated.

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) are calculated using appropriate software.

-

Metabolism of this compound

Detailed studies on the metabolic pathways of the PSEM 89S molecule have not been extensively reported in the public domain. The "TFA" in the compound's name indicates that it is supplied as a trifluoroacetic acid salt. Trifluoroacetic acid is a common counterion used in the purification of synthetic peptides and small molecules.

It is important to distinguish between the metabolism of the parent compound, PSEM 89S, and the fate of the TFA counterion. There is no evidence to suggest that TFA is a metabolite of PSEM 89S. The TFA salt likely dissociates in vivo, and the trifluoroacetate (B77799) anion would be cleared from the body. Some studies have investigated the in vivo fate of trifluoroacetic acid, indicating it is minimally metabolized and primarily excreted in the urine.[2]

Further research is required to elucidate the specific metabolic transformations that PSEM 89S undergoes in vivo.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conceptual Diagram of this compound In Vivo Properties

Caption: Conceptual overview of this compound's in vivo behavior.

References

- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design and Success of Prospective Mouse In Vitro-In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint) - PubMed [pubmed.ncbi.nlm.nih.gov]

PSEM 89S TFA: A Dual-Function Chemogenetic Tool for Bidirectional Neuronal Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemogenetics has revolutionized neuroscience by enabling precise control over neuronal activity in a non-invasive and cell-type-specific manner. Among the expanding repertoire of chemogenetic tools, the Pharmacologically Selective Actuator Module (PSAM) and its cognate Pharmacologically Selective Effector Molecule (PSEM) system offer a powerful platform for manipulating neuronal circuits. This technical guide focuses on PSEM 89S trifluoroacetate (B77799) (TFA), a potent and selective agonist for the engineered PSAML141F,Y115F ion channels, and its versatile application for both neuronal silencing and activation. By coupling the PSAML141F,Y115F ligand-binding domain to either an inhibitory chloride channel (Glycine receptor - GlyR) or an excitatory cation channel (5-HT3 receptor), PSEM 89S TFA can be used to bidirectionally modulate the activity of genetically targeted neurons. This document provides a comprehensive overview of the PSEM 89S/PSAML141F,Y115F system, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use in vitro and in vivo, and a discussion of its advantages for neuroscience research and therapeutic development.

Introduction to the PSEM/PSAM System

The PSAM/PSEM technology is built upon the principle of engineering ligand-gated ion channels to respond exclusively to synthetic small molecules (PSEMs) that are otherwise pharmacologically inert. This is achieved by introducing specific mutations into the ligand-binding domain of a receptor, in this case, the α7 nicotinic acetylcholine (B1216132) receptor, creating a PSAM. This engineered receptor can then be fused to the ion pore domain of various channels, thereby dictating the physiological consequence of PSEM binding.

This compound is a selective agonist for the PSAML141F,Y115F variant. Its utility lies in its ability to activate two distinct chimeric channels:

-

For Neuronal Silencing: PSAML141F,Y115F is fused with the ion pore domain of the glycine (B1666218) receptor (GlyR), a chloride channel. Activation by this compound leads to an influx of chloride ions, hyperpolarizing the neuron and effectively silencing its activity.

-

For Neuronal Activation: The same PSAML141F,Y115F is fused with the ion pore domain of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a non-selective cation channel. This compound binding opens this channel, allowing the influx of sodium and potassium ions, which depolarizes the neuron and triggers action potentials.

This dual functionality makes this compound a highly versatile tool for dissecting the roles of specific neuronal populations in complex behaviors and disease models.

Quantitative Data Presentation

The efficacy and potency of this compound in modulating neuronal activity have been characterized in several studies. The following tables summarize the key quantitative data for both neuronal silencing and activation.

| Parameter | Value | Description | Reference(s) |

| EC50 | 3.4 µM | The concentration of this compound that elicits a half-maximal response for the PSAML141F-GlyR channel.[1] | [1] |

| In Vitro Concentration | 10 µM | A commonly used concentration for achieving robust neuronal silencing in brain slice electrophysiology.[2] | [2] |

| In Vivo Dose (mice) | 30 mg/kg (i.p.) | Effective dose for suppressing feeding behavior in mice expressing PSAML141F,Y115F-GlyR in AGRP neurons.[3] | [3] |

| Effect on Rheobase | ~7-fold increase | The magnitude of injected current required to fire an action potential is significantly increased upon PSEM 89S application. | |

| Effect on Input Resistance | Significant reduction | This compound application leads to a reversible decrease in cellular input resistance, indicative of channel opening and ion flux.[2] | [2] |

Table 1: Quantitative Data for this compound in Neuronal Silencing

| Parameter | Value | Description | Reference(s) |

| EC50 | 2.2 µM | The concentration of this compound that elicits a half-maximal response for the PSAML141F,Y115F-5-HT3 channel.[1] | [1] |

| In Vitro Concentration | 10 µM | A typical concentration used to induce depolarization and firing in neurons expressing the activating channel in vitro.[2] | [2] |

| Effect on Membrane Potential | Depolarization | Application of this compound leads to a significant depolarization of the neuronal membrane.[2] | [2] |

Table 2: Quantitative Data for this compound in Neuronal Activation

Signaling Pathways and Mechanisms of Action

The signaling pathways for the PSEM 89S/PSAML141F,Y115F system are direct and do not involve complex intracellular cascades, which is a key advantage for rapid and precise control of neuronal activity.

Neuronal Silencing Pathway

Caption: this compound-mediated neuronal silencing pathway.

Neuronal Activation Pathway

Caption: this compound-mediated neuronal activation pathway.

Experimental Protocols

Successful implementation of the PSEM/PSAM system requires careful planning and execution of experimental procedures, from vector delivery to functional analysis.

Viral Vector Production and Delivery

The expression of PSAM channels in target neurons is typically achieved using adeno-associated viral (AAV) vectors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of the Trifluoroacetate (B77799) (TFA) Salt in PSEM 89S

This technical guide provides a comprehensive overview of PSEM 89S, with a specific focus on the role and implications of its trifluoroacetate (TFA) salt form. PSEM 89S is a pharmacologically selective effector molecule (PSEM) designed to activate specific engineered ion channels, known as Pharmacologically Selective Actuator Modules (PSAMs), for precise control over neuronal activity. Understanding the nature of its TFA salt is crucial for accurate experimental design, data interpretation, and potential therapeutic development.

PSEM 89S: A Chemogenetic Agonist

PSEM 89S is a potent agonist for chimeric ion channels engineered by fusing a PSAM to an ion pore domain (IPD).[1] Specifically, it activates the PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 chimeric receptors.[1] This technology allows for the targeted activation or silencing of specific neuron populations in vitro and in vivo.[2][3] PSEM 89S is brain-penetrant, making it a valuable tool for studying neural circuits and behavior.[1][2] In animal models, PSEM 89S has been used to silence hypothalamic AGRP neurons, leading to a suppression of feeding.[1][2]

The Origin and Role of the TFA Salt

The chemical formula of PSEM 89S is often presented as C₁₆H₂₂N₂O₃·CF₃CO₂H, indicating that the active molecule is supplied as a trifluoroacetate salt.[1] This is not an intrinsic feature of the molecule's biological activity but rather a common consequence of its chemical synthesis and purification process.[4][5]

Trifluoroacetic acid (TFA) is a strong organic acid (pKa ≈ 0.23) widely used in solid-phase peptide synthesis (SPPS) and in the purification of synthetic molecules, including small organic compounds.[5][6] Its primary functions in this context are:

-

Cleavage: In the final step of synthesis, a high concentration of TFA (often in a "cleavage cocktail") is used to cleave the bond linking the synthesized molecule to the solid support resin.[4][6]

-

Deprotection: TFA efficiently removes acid-labile protecting groups from the molecule, which are used during synthesis to prevent unwanted side reactions.[6][7]

-

Purification: TFA is frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution during purification.[8]

As a result of these procedures, the final purified product is isolated as a salt, with the positively charged sites on the PSEM 89S molecule (likely protonated amines) forming an ionic bond with the negatively charged trifluoroacetate counter-ion (CF₃COO⁻).[4][5]

Implications of the TFA Counter-ion

While essential for synthesis and purification, the TFA counter-ion is an "undesired pollutant" in the final product for biological applications.[5] Its presence can influence:

-

Physicochemical Properties: The salt form can affect solubility and stability.[5][9] PSEM 89S as a TFA salt is soluble in water and DMSO.[1]

-

Biological Activity: In some systems, residual TFA can interfere with biological assays. It has been shown to stimulate cell growth in certain cell lines and can alter the pH of buffer solutions, potentially confounding experimental results.[8] In other cases, TFA salts of peptides have shown reduced proliferative effects compared to their hydrochloride counterparts.[8]

-

Structural Studies: TFA can hamper structural studies by affecting spectrum absorption in techniques like circular dichroism.[8]

-

In Vivo Effects: TFA can trifluoroacetylate amino groups on proteins, which may elicit an immune response.[8]

For sensitive applications or progression towards therapeutic development, it is often necessary to perform a salt exchange (e.g., to a hydrochloride or acetate (B1210297) salt) and quantify the residual TFA content.[8][9]

Quantitative Data for PSEM 89S

The following table summarizes the key quantitative parameters reported for PSEM 89S (TFA salt).

| Parameter | Receptor/System | Value | Reference |

| EC₅₀ | PSAML141F,Y115F-5-HT₃ | 2.2 µM | [1] |

| EC₅₀ | PSAML141F-GlyR | 3.4 µM | [1] |

| In Vitro Concentration | Neuronal Silencing (Cortical Neurons) | 10 µM | [2] |

| In Vivo Dosage (i.p.) | Feeding Suppression (Mice) | 30 mg/kg | [2] |

Experimental Methodologies

Protocol 1: General Method for In Vitro Neuronal Silencing

This protocol is a generalized procedure based on published studies using PSEM 89S to silence neurons expressing the appropriate PSAM-IPD receptor (e.g., PSAML141F,Y115F-GlyR).[2][3]

-

Cell Culture and Transfection: Culture primary neurons (e.g., cortical neurons) or a suitable cell line. Transfect the cells with a plasmid vector encoding the PSAML141F,Y115F-GlyR chimeric ion channel. Allow 24-48 hours for receptor expression.

-

Stock Solution Preparation: Prepare a stock solution of PSEM 89S (TFA salt) in a suitable solvent like water or DMSO at a high concentration (e.g., 10-100 mM).[1]

-

Electrophysiology: Perform whole-cell patch-clamp recordings on transfected neurons to measure baseline electrical properties, such as resting membrane potential, input resistance, and rheobase (the minimum current required to fire an action potential).

-

PSEM 89S Application: Perfuse the cells with artificial cerebrospinal fluid (aCSF) containing the final working concentration of PSEM 89S (e.g., 10 µM).

-

Data Acquisition: During PSEM 89S application, continuously monitor the electrical properties. Activation of the chloride-conducting GlyR pore is expected to decrease input resistance and increase the rheobase, effectively silencing the neuron.[2]

-

Washout: Perfuse the cells with aCSF without PSEM 89S to demonstrate the reversibility of the silencing effect.

-

Control: Perform the same procedure on non-transfected neurons to ensure the observed effects are specific to the chemogenetic receptor and not due to off-target effects of PSEM 89S.[2]

Protocol 2: General Role of TFA in Solid-Phase Synthesis and Cleavage

This protocol outlines the final steps in a typical solid-phase synthesis workflow where TFA is used, leading to the formation of a TFA salt.[4][6]

-

Peptide/Molecule Assembly: The molecule of interest (e.g., a peptide or a small molecule with an appropriate linker) is assembled step-by-step on a solid support resin.

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail with a high concentration of TFA. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) or other scavengers designed to capture reactive cations generated during deprotection.

-

Cleavage and Deprotection: Suspend the resin with the fully assembled molecule in the TFA cleavage cocktail. Gently agitate the mixture for 2-4 hours at room temperature. The strong acidity of TFA cleaves the molecule from the resin and removes any remaining side-chain protecting groups.

-

Precipitation: Filter the resin and collect the filtrate, which contains the cleaved molecule in the TFA solution. Precipitate the crude product by adding it to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the ether suspension to pellet the precipitated product. Decant the ether and wash the pellet several times with cold ether to remove residual scavengers and soluble impurities.

-

Drying: Dry the resulting solid pellet under vacuum. The final product is a crude solid that exists as a TFA salt due to the protonation of basic functional groups by TFA.

-

Purification: Purify the crude product using preparative RP-HPLC, often with mobile phases containing a low concentration of TFA (e.g., 0.1%) to ensure good chromatography.

-

Lyophilization: Lyophilize (freeze-dry) the purified fractions to obtain the final product as a fluffy white powder, which remains the TFA salt.[4]

Visualizations

Caption: Mechanism of action for PSEM 89S on a PSAM-IPD chimeric ion channel.

Caption: Role of TFA in the final stages of solid-phase synthesis and purification.

References

- 1. PSEM 89S | PSEMs | Tocris Bioscience [tocris.com]

- 2. Chemical and genetic engineering of selective ligand-ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 8. genscript.com [genscript.com]

- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PSEM 89S TFA in Vivo Dosage for Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

PSEM 89S TFA is a selective and brain-penetrant agonist for the Pharmacologically Selective Actuator Module (PSAM) L141F,Y115F-Glycine Receptor (GlyR), an engineered chimeric ion channel. This system provides a powerful chemogenetic tool for the specific and reversible silencing of neuronal activity in vivo. When PSEM 89S binds to the PSAM-GlyR, it induces a chloride ion influx, leading to hyperpolarization and subsequent inhibition of the target neurons. These application notes provide detailed protocols for the in vivo administration of this compound in mice, including formulation, dosage, and a sample experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its efficacy in vitro and dosages used in in vivo mouse studies.

| Parameter | Value | Species/System | Application | Reference |

| EC50 (PSAML141F-GlyR) | 3.4 µM | In vitro | Neuronal Inhibition | |

| EC50 (PSAML141F,Y115F-5-HT3) | 2.2 µM | In vitro | Neuronal Activation | |

| In Vivo Dosage (Neuronal Silencing) | 30 mg/kg | Mouse | Suppression of feeding | [1] |

| In Vivo Dosage (Control) | 50 mg/kg | Mouse | Control for behavioral effects in non-PSAM expressing animals | [1] |

| Route of Administration | Intraperitoneal (IP) | Mouse | In vivo neuronal silencing | [1] |

| Brain Penetrance | Good | Mouse | Post IP administration | [1] |

Signaling Pathway and Mechanism of Action

This compound facilitates neuronal silencing through a direct, ion channel-mediated mechanism. The ligand, PSEM 89S, is designed to be otherwise biologically inert but highly specific for the engineered PSAM receptor. The PSAM itself is a chimeric protein, combining the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (with specificity-altering mutations L141F and Y115F) and the ion pore domain of the glycine (B1666218) receptor (GlyR), which is a chloride channel.

Upon binding of PSEM 89S to the PSAM, the GlyR channel pore opens, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, increasing the threshold required to fire an action potential and thus effectively silencing the neuron.

Caption: Signaling pathway of this compound-mediated neuronal silencing.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2]

-

For a 1 ml final volume of vehicle:

-

Combine 100 µl of DMSO and 400 µl of PEG300 in a sterile microcentrifuge tube.

-

Add 50 µl of Tween 80 and vortex thoroughly.

-

Add 450 µl of sterile saline and vortex until the solution is clear and homogenous.

-

-

-

This compound Solution Preparation:

-

Weigh the required amount of this compound powder. For a 30 mg/kg dose in a 20 g mouse with an injection volume of 10 µl/g, the required concentration is 3 mg/ml.

-

Dissolve the this compound powder in the pre-made vehicle. It is recommended to first dissolve the compound in the DMSO component before adding the other vehicle constituents.

-

Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

-

-

Storage: The prepared solution should be stored at 4°C and protected from light. It is recommended to use the solution within one week of preparation. For longer-term storage, consult the manufacturer's guidelines.

Protocol 2: In Vivo Administration of this compound for Neuronal Silencing in Mice

This protocol outlines the procedure for administering this compound to mice expressing the PSAM-GlyR for acute neuronal silencing. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Mice expressing PSAM-GlyR in the target neuron population

-

Control mice (wild-type or expressing a reporter gene without the PSAM-GlyR)

-

Prepared this compound solution (from Protocol 1)

-

Sterile insulin (B600854) syringes (or other appropriate syringes for IP injection)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Acclimate the mice to the experimental room and handling procedures for at least 3 days prior to the experiment.

-

Weigh each mouse immediately before injection to calculate the precise injection volume.

-

-

Dosing and Administration:

-

The recommended dose for neuronal silencing is 30 mg/kg.[1]

-

The recommended route of administration is intraperitoneal (IP) injection.

-

Calculate the injection volume based on the mouse's weight and the concentration of the this compound solution (e.g., for a 3 mg/ml solution and a 20 g mouse, the injection volume would be 200 µl).

-

Administer the injection using proper IP injection technique.

-

-

Experimental Timeline:

-

This compound has been shown to be rapidly absorbed and cleared from the brain and serum within approximately 1 hour.[1] Therefore, behavioral or physiological assessments should be conducted within this timeframe post-injection.

-

The exact timing of the peak effect may need to be determined empirically for the specific neuronal population and behavior being studied.

-

-

Control Groups:

-

Administer the vehicle solution to a cohort of PSAM-GlyR expressing mice to control for any effects of the vehicle or injection procedure.

-

Administer this compound to control mice (not expressing the PSAM-GlyR) to ensure that the observed effects are due to the specific interaction with the engineered receptor and not off-target effects of the compound. A dose of 50 mg/kg has been used in control mice in some studies.[1]

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo experiment using this compound for neuronal silencing.

Caption: General experimental workflow for in vivo neuronal silencing with this compound.

References

Application Notes and Protocols for PSEM 89S TFA Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 89S TFA is a potent and selective agonist for the pharmacologically selective actuator module (PSAM) L141F,Y115F, an engineered ligand-gated ion channel. This chemogenetic system allows for the precise temporal control of neuronal activity in vivo. This compound is a brain-penetrant compound that, when administered systemically, activates the PSAM L141F,Y115F receptor, which is a chimeric ion channel typically composed of the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor and the ion pore domain of the glycine (B1666218) receptor (GlyR)[1]. Activation of this engineered receptor leads to an influx of chloride ions, resulting in hyperpolarization and subsequent silencing of the target neurons. This document provides detailed protocols for the intraperitoneal (i.p.) injection of this compound in mice for in vivo neuronal silencing experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo and in vitro application of this compound for neuronal silencing.

Table 1: In Vivo Administration and Pharmacokinetics

| Parameter | Value | Species | Notes | Reference |

| Dosage for Neuronal Silencing | 30 mg/kg | Mouse | Effective for suppressing photostimulation-evoked feeding. | [2] |

| Administration Route | Intraperitoneal (i.p.) | Mouse | Minimally invasive and allows for rapid systemic delivery. | [2] |

| Pharmacokinetics | Rapidly absorbed in serum and brain; largely cleared within 1 hour. | Mouse | The short duration of action allows for precise temporal control of neuronal silencing. | [2] |

| Control Dosage | 50 mg/kg | Mouse | Used in control animals (e.g., expressing only Channelrhodopsin-2) to show specificity of the PSEM/PSAM system. | [2] |

Table 2: In Vitro Application

| Parameter | Value | Cell Type | Effect | Reference |

| Concentration for Neuronal Silencing | 10 µM | Layer 2/3 Cortical Neurons expressing PSAM L141F,Y115F-GlyR | Reversibly silenced neurons by reducing cellular input resistance. | [1][2] |

| Control Concentration | 30 µM | Vector-transfected control neurons | No effect on neuronal activity. | [1] |

Signaling Pathway

The mechanism of action for this compound involves its binding to the engineered PSAM L141F,Y115F-GlyR. This interaction opens the chimeric ion channel, allowing chloride ions (Cl-) to flow into the neuron. The influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus effectively silencing its activity.

References

Application Notes & Protocols: Stereotactic Injection of AAV-PSAM for PSEM 89S TFA Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction Chemogenetics provides powerful tools for controlling the activity of specific cell populations, particularly neurons, with temporal and cellular precision. The Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system is an advanced chemogenetic platform based on engineered ligand-gated ion channels (LGICs).[1][2] This system utilizes a modified ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) fused to the ion pore domain of another channel, such as the inhibitory glycine (B1666218) receptor (GlyR).[2] These engineered PSAM receptors are insensitive to endogenous ligands like acetylcholine but are selectively activated by otherwise inert, synthetic PSEMs.[2][3]

This document provides detailed protocols for utilizing Adeno-Associated Virus (AAV) vectors to deliver a PSAM construct (specifically one responsive to PSEM 89S) into a target brain region via stereotactic injection. Subsequent administration of PSEM 89S TFA (the trifluoroacetate (B77799) salt of the PSEM) allows for the reversible silencing of the genetically targeted neurons, enabling precise investigation of their role in neural circuits and behavior.

Principle of the Method

The experimental approach involves three key stages:

-

Genetic Targeting: An AAV vector carrying the DNA sequence for an inhibitory PSAM (e.g., PSAML141F,Y115F-GlyR) is injected into a specific brain region of a model organism, typically a mouse. Promoters can be included in the AAV construct to restrict expression to specific neuronal subtypes.[4]

-

Receptor Expression: Following a post-surgical incubation period (typically 2-4 weeks), the AAV transduces the targeted neurons, leading to the expression and integration of the PSAM-GlyR chimeric channels into the neuronal membrane.

-

Chemogenetic Silencing: Systemic administration (e.g., intraperitoneal injection) of the brain-penetrant PSEM 89S leads to its binding with the engineered PSAM-GlyR.[3] This binding opens the integrated chloride (Cl-) pore, causing an influx of chloride ions, which hyperpolarizes the neuron and inhibits action potential firing, thus silencing the cell.[3] This effect is reversible as the PSEM is metabolized and cleared from the system.

Signaling Pathway Diagram

Caption: PSEM 89S binds to the PSAM, opening a chloride pore to silence the neuron.

Data Presentation

Quantitative data for the PSAM/PSEM system and stereotactic delivery are summarized below.

Table 1: Characteristics of the PSAM/PSEM 89S System

| Parameter | Description | Value / Note |

| Actuator Module (Receptor) | PSAML141F,Y115F-GlyR | A chimeric receptor combining a mutated α7 nAChR ligand-binding domain (LBD) with a Glycine Receptor ion pore domain (IPD).[3] |

| Effector Molecule (Ligand) | PSEM 89S | A synthetic, brain-penetrant small molecule agonist that selectively activates the corresponding PSAM.[3] |

| Mechanism of Action | Neuronal Inhibition / Silencing | Activation of the receptor opens a chloride channel, leading to hyperpolarization and a reversible reduction in neuronal firing.[3] |

| Reported In Vitro Efficacy | Rheobase Increase | Nearly 7-fold reversible increase in the current required to fire an action potential in transfected neurons upon application of 10 µM PSEM 89S.[3] |

Table 2: Recommended Stereotactic Injection Parameters for AAV Vectors

| Parameter | Recommended Range | Rationale |

| AAV Titer | 1 x 10¹² - 1 x 10¹³ vg/mL | Ensures sufficient viral particles are delivered for robust transduction without excessive toxicity. |

| Injection Volume | 200 - 500 nL per site | Minimizes tissue displacement and damage while ensuring adequate spread around the target coordinates.[5] |

| Injection Rate | 0.1 - 0.2 µL/min (100-200 nL/min) | A slow infusion rate prevents backflow up the injection track and reduces tissue damage.[6][7] |

| Needle Dwell Time | 5 - 10 minutes | Allows the virus to diffuse away from the needle tip before withdrawal, preventing backflow.[7][8] |

Experimental Protocols

Overall Experimental Workflow

Caption: Workflow from AAV vector preparation to post-hoc analysis.

Protocol 1: Animal Preparation and Anesthesia

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to surgery.

-

Analgesia: Administer pre-operative analgesics as per institutional guidelines. For example, inject Buprenorphine SR (1 mg/kg, subcutaneous) one hour before surgery and Meloxicam (5 mg/kg, subcutaneous) 30 minutes before surgery.[8]

-

Anesthesia: Anesthetize the mouse using either isoflurane (B1672236) (1-2% in oxygen) delivered via a vaporizer or an intraperitoneal injection of a ketamine/xylazine mixture.[7][8]

-

Confirmation of Anesthesia: Confirm a deep anesthetic plane by checking for the absence of a pedal withdrawal reflex (toe pinch).[8]

-

Preparation: Once anesthetized, shave the scalp, and apply ophthalmic ointment to the eyes to prevent drying.[6][9] Place the animal on a heating pad to maintain body temperature throughout the procedure.[6]

Protocol 2: Stereotactic Injection of AAV-PSAM

-

Mounting: Secure the anesthetized mouse in a stereotactic frame. Use ear bars and a tooth bar to immobilize the head.[9] Ensure the skull is level by taking measurements at Bregma and Lambda and adjusting the head angle until the dorsal-ventral readings are the same.[8]

-

Sterilization: Disinfect the surgical area on the scalp with alternating scrubs of povidone-iodine and 70% ethanol (B145695) three times.[8]

-

Incision: Make a midline incision in the scalp using a sterile scalpel to expose the skull.

-

Coordinate Identification: Identify the skull landmark Bregma. Using a mouse brain atlas, determine the anteroposterior (AP), mediolateral (ML), and dorsoventral (DV) coordinates for your target brain region.

-

Craniotomy: Use a dental drill to create a small burr hole (approx. 0.5-1 mm diameter) in the skull over the target injection site. Be careful not to damage the underlying dura mater.

-

Virus Loading: Load a Hamilton syringe or glass micropipette with the AAV-PSAM vector.

-

Injection:

-

Lower the injection needle to the surface of the brain at the craniotomy site and set the DV coordinate to zero.[6]

-

Slowly lower the needle to the final DV coordinate.

-

Infuse the AAV vector at a rate of 100-200 nL/minute using a microinfusion pump.[6][7]

-

After the infusion is complete, leave the needle in place for 5-10 minutes to allow the virus to diffuse and prevent backflow upon withdrawal.[7][8]

-

Slowly withdraw the needle.

-

Protocol 3: Post-Operative Care and Virus Expression

-

Recovery: Administer 1 mL of sterile saline subcutaneously to rehydrate the animal.[8] Place the mouse in a clean recovery cage on a heating pad until it is fully ambulatory.[6]

-

Post-Operative Analgesia: Administer analgesics (e.g., Meloxicam) for 3 consecutive days post-surgery as needed.[8]

-

Monitoring: Monitor the animal daily for signs of pain, distress, or infection.

-

Expression Period: Allow 2-4 weeks for the AAV vector to transduce neurons and for the PSAM receptor to be robustly expressed before proceeding with PSEM administration and behavioral testing.

Protocol 4: this compound Administration

-

Reconstitution: Reconstitute the this compound powder in a vehicle appropriate for in vivo administration, such as sterile saline or phosphate-buffered saline (PBS). The final concentration will depend on the desired dose.

-

Administration: Administer the PSEM 89S solution to the animal, typically via an intraperitoneal (i.p.) injection. The optimal dose and timing relative to the behavioral or physiological assay should be determined empirically for each study.

-

Behavioral/Physiological Testing: Perform behavioral tests or electrophysiological recordings to assess the effect of neuronal silencing. The onset and duration of PSEM 89S action should be characterized in pilot studies. PSEM 89S has been shown to be effective in vivo for suppressing neuron-evoked behaviors.[3]

References

- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemogenetics | Bio-Techne [bio-techne.com]

- 3. Chemical and genetic engineering of selective ligand-ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jove.com [jove.com]

- 7. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]

- 8. Mouse brain stereotaxic injections [bio-protocol.org]

- 9. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PSEM 89S TFA in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 89S TFA is a potent and selective agonist for the Pharmacologically Selective Actuator Module (PSAM) L141F-GlyR, an engineered ion channel used in chemogenetics.[1][2] This system allows for the specific and reversible silencing of neuronal activity in vivo, providing a powerful tool to investigate the causal role of defined neural circuits in complex behaviors.[3] this compound is brain-penetrant, enabling non-invasive administration for behavioral studies in rodents.[2] These application notes provide detailed protocols for utilizing this compound to study anxiety-related behaviors and fear memory in rodents.

A critical consideration when using inhibitory chemogenetics based on chloride conductance, such as the PSAM-GlyR system, is the potential for excitatory effects in certain neuronal populations.[4][5] This can occur due to shifts in the chloride reversal potential. Therefore, it is imperative to validate the inhibitory effect of this compound on the specific target neurons in vitro or ex vivo prior to conducting behavioral experiments.[5]

Mechanism of Action

The PSEM/PSAM system provides direct control over neuronal excitability. The PSAML141F-GlyR is a chimeric receptor combining the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (with mutations to eliminate endogenous acetylcholine binding) and the ion pore domain of the glycine (B1666218) receptor, a chloride channel.[2] this compound is an engineered small molecule that selectively binds to and opens the PSAML141F-GlyR. The influx of chloride ions hyperpolarizes the neuron, leading to a shunting effect that inhibits action potential firing and effectively silences the neuron.[6][7]

Signaling Pathway Diagram

Caption: this compound binds to the engineered PSAM-GlyR, opening the chloride channel and leading to neuronal silencing.

Experimental Protocols

Prior to any behavioral testing, successful viral delivery and expression of the PSAML141F-GlyR construct in the target brain region of the rodents must be confirmed. This is typically achieved through stereotaxic injection of an adeno-associated virus (AAV) vector carrying the engineered receptor gene under a cell-type-specific promoter.[8]

This compound Preparation and Administration

-

Vehicle: A common vehicle for this compound is a solution of 5-10% DMSO in saline. The final DMSO concentration should be kept as low as possible.

-

Concentration: A typical stock concentration is 1-5 mg/mL.

-

Administration: Intraperitoneal (i.p.) injection is a common and effective route.[2]

-

Dosage: A starting dose of 30 mg/kg has been shown to be effective in mice.[2] However, dose-response curves should be generated for each specific neuronal population and behavioral assay.

-

Timing: The onset of action for PSEMs is relatively rapid. It is recommended to administer this compound 20-30 minutes prior to the behavioral test to allow for sufficient brain penetration and receptor binding.

Validation of Neuronal Inhibition

Before proceeding with behavioral experiments, it is crucial to validate that activation of PSAM-GlyR with this compound indeed inhibits the targeted neurons. This can be done using electrophysiological recordings (e.g., whole-cell patch-clamp) in brain slices from animals expressing the PSAM-GlyR. An alternative in vivo validation method is to assess the expression of the immediate early gene c-Fos in the target region after PSEM administration; a decrease in c-Fos-positive cells would indicate successful inhibition.

Behavioral Assay: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10]

Experimental Workflow

Caption: Workflow for the Elevated Plus Maze test using this compound.

Protocol:

-

Animal Habituation: Handle the mice for several days leading up to the experiment to reduce stress. On the testing day, allow mice to acclimate to the testing room for at least 30-60 minutes.

-

PSEM Administration: Inject the mouse with either vehicle or this compound (30 mg/kg, i.p.).

-

Waiting Period: Return the mouse to its home cage for 20-30 minutes.

-

EPM Test: Place the mouse in the center of the elevated plus maze, facing one of the closed arms, and allow it to explore freely for 5-10 minutes.

-

Data Collection: Record the session using a video camera and tracking software. Key parameters to measure are the time spent in the open arms and the number of entries into the open arms.[11][12]

-

Data Analysis: Compare the behavioral parameters between the vehicle- and this compound-treated groups. An anxiolytic effect would be indicated by a significant increase in the time spent and entries into the open arms.

Quantitative Data (Hypothetical)

| Treatment Group | Time in Open Arms (seconds) | Open Arm Entries | Total Distance Traveled (cm) |

| Vehicle Control | 35 ± 5 | 8 ± 2 | 1500 ± 200 |

| This compound | 75 ± 8 | 15 ± 3 | 1450 ± 180 |

Data are presented as mean ± SEM. This table illustrates a hypothetical anxiolytic effect of silencing a specific anxiogenic neuronal population.

Behavioral Assay: Open Field Test for Locomotor Activity and Anxiety

The open field test is used to assess general locomotor activity and anxiety-like behavior, where a reduction in time spent in the center of the arena is indicative of higher anxiety.[13][14]

Protocol:

-

Animal Habituation: Acclimate the mice to the testing room for at least 30-60 minutes.

-